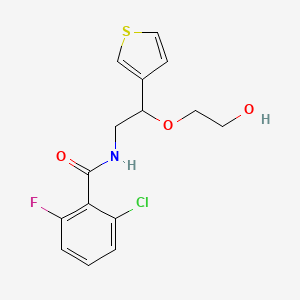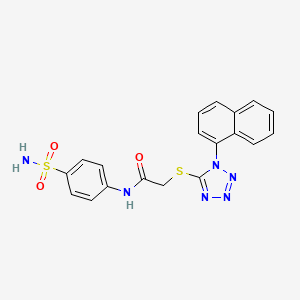![molecular formula C13H15N3O B2890066 2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile CAS No. 2199384-92-2](/img/structure/B2890066.png)
2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-{1-Azabicyclo[2.2.2]octan-3-yloxy}pyridine-4-carbonitrile” is a complex organic molecule. It contains an azabicyclo[2.2.2]octane moiety, which is a type of nitrogen-containing heterocycle . These types of structures are often found in a variety of natural and synthetic compounds and are known for their bioactive properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, the azabicyclo[2.2.2]octane core is often synthesized using enantioselective construction methods . These methods often rely on starting materials that contain all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Chemical Reactions Analysis
Again, while specific chemical reactions involving this compound were not found, compounds containing the azabicyclo[2.2.2]octane moiety are often involved in a variety of chemical reactions due to their unique structure .Aplicaciones Científicas De Investigación
Biological Activities and Therapeutic Potentials of Pyridine Derivatives
Anticancer Properties : Pyridine derivatives, including pyrrolopyridines or azaindoles, have been recognized for their anticancer properties. Their structural resemblance to the purine ring of ATP allows them to act as kinase inhibitors, which are crucial in the treatment of cancer and other diseases. For instance, vemurafenib, a pyrrolopyridine derivative, is used for treating melanoma due to its ability to inhibit kinase activity (El-Gamal & Anbar, 2017).
Chemosensing Applications : Pyridine derivatives have also been highlighted for their significant role in chemosensing, owing to their affinity for various ions and neutral species. This makes them highly effective in detecting different species in environmental, agricultural, and biological samples, showcasing their versatility beyond pharmaceutical applications (Abu-Taweel et al., 2022).
Anticorrosive Materials : Quinoline, a compound structurally related to pyridine, and its derivatives are widely used as anticorrosive materials. Their effectiveness is attributed to their high electron density and the ability to form stable chelating complexes with surface metallic atoms, highlighting the broad utility of heterocyclic compounds in industrial applications (Verma, Quraishi, & Ebenso, 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-azabicyclo[2.2.2]octan-3-yloxy)pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O/c14-8-10-1-4-15-13(7-10)17-12-9-16-5-2-11(12)3-6-16/h1,4,7,11-12H,2-3,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTJJKXIGCTTJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2889983.png)
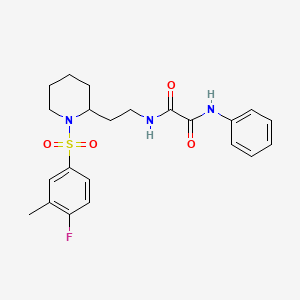
![2-[5-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2889986.png)

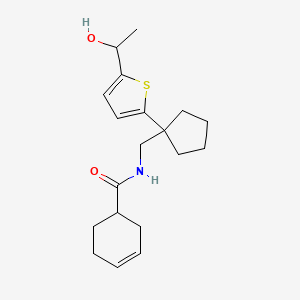
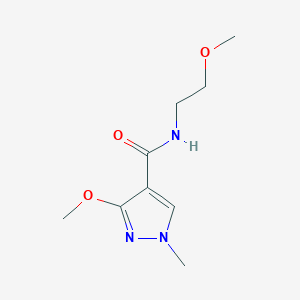
![(4-Chlorophenyl){2-[(2-methoxyethyl)amino]pteridin-4-yl}amine](/img/structure/B2889990.png)
![N-cyclopentyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2889991.png)
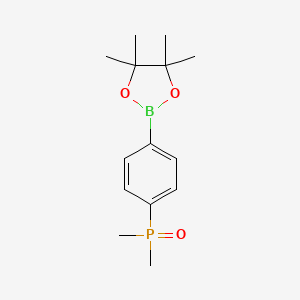
![N-[2-[3-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-nitrobenzamide](/img/structure/B2889995.png)
